

Application Note: A Robust HPLC Method for the Quantification of Ergonovine Maleate

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Compound of Interest

Compound Name: *Ergonovine maleate*

Cat. No.: *B135772*

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Abstract

This application note details a sensitive, specific, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Ergonovine Maleate** in pharmaceutical formulations. The developed method is suitable for quality control and research applications, ensuring the potency and purity of this essential uterotonic agent. The protocol outlines the chromatographic conditions, sample preparation, and system suitability criteria.

Introduction

Ergonovine, an ergot alkaloid, is a potent uterotonic agent used to prevent and treat postpartum and post-abortion hemorrhage.[1] Its maleate salt is the common pharmaceutical form.[2] Accurate and reliable quantification of **Ergonovine Maleate** in drug products is critical to ensure its therapeutic efficacy and safety. This document provides a detailed protocol for an HPLC method that can be readily implemented in a laboratory setting.

Physicochemical Properties of Ergonovine Maleate

A summary of the key physicochemical properties of **Ergonovine Maleate** is presented in Table 1.

| Property | Value |
|-------------------|--|
| Chemical Name | Ergoline-8-beta-carboxamide, 9,10-didehydro-N-((S)-2-hydroxy-1-methylethyl)-6-methyl-, maleate (1:1) (salt)[2] |
| CAS Number | 129-51-1[2][3][4] |
| Molecular Formula | C ₂₃ H ₂₇ N ₃ O ₆ [2][3] |
| Molecular Weight | 441.48 g/mol [2][3][4] |
| Appearance | Solid powder[2] |
| Stability | Stable, but may be heat and light-sensitive.[1][3] |

Experimental Protocol

Instrumentation and Materials

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm) is recommended.[5]
- Reagents: Acetonitrile (HPLC grade), monobasic potassium phosphate (analytical grade), ammonium acetate (analytical grade), tartaric acid (analytical grade), methanol (HPLC grade), and purified water.
- Reference Standard: **Ergonovine Maleate** USP Reference Standard.

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of **Ergonovine Maleate**.

| Parameter | Condition |
|--------------------|---|
| Mobile Phase | A: 0.015 M Monobasic Potassium Phosphate, B: Acetonitrile (80:20, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[6] |
| Injection Volume | 20 µL[6] |
| Detection | UV at 312 nm[7] or Fluorescence (Excitation: 315 nm, Emission Cutoff Filter: >418 nm)[6][8] |
| Run Time | 12 min[5] |

Preparation of Solutions

Note: Protect solutions from light.[6]

- Mobile Phase Preparation: Prepare a 0.015 M solution of monobasic potassium phosphate in purified water. Filter and degas the mobile phase, which is a mixture of the phosphate buffer and acetonitrile in an 80:20 (v/v) ratio.[6][7]
- Solvent Mixture (for sample and standard preparation): Dissolve 2.5 g of tartaric acid in 500 mL of water, then add 500 mL of methanol and mix.[6][8]
- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 20 mg of USP **Ergonovine Maleate** Reference Standard into a 200-mL volumetric flask. Dissolve in and dilute to volume with the solvent mixture.[6]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent mixture to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).
- Sample Preparation (from Injection): Transfer an accurately measured volume of the injection formulation equivalent to about 1.0 mg of **Ergonovine Maleate** into a 10-mL volumetric flask. Dilute to volume with the solvent mixture and mix well. Further dilute if necessary to fall within the calibration range.

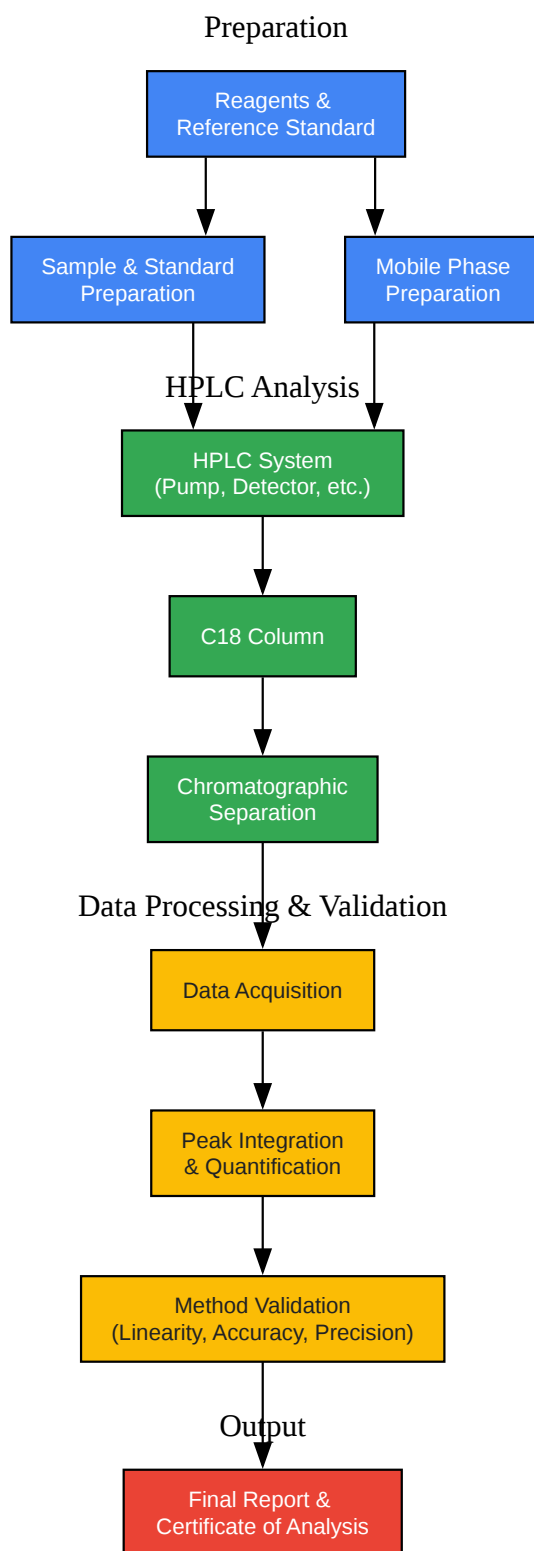
Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters and their acceptable limits is provided in Table 3.

| Parameter | Typical Results | Acceptance Criteria |
|-------------------------------|---|---|
| Linearity (µg/mL) | 12 - 28[5] | Correlation Coefficient (r^2) \geq 0.997[5] |
| Accuracy (% Recovery) | 99.0% - 100.0%[5] | 98.0% - 102.0% |
| Precision (% RSD) | < 2%[5] | RSD \leq 2.0% |
| Limit of Detection (LOD) | 1.471 µg/mL[5] | To be determined |
| Limit of Quantification (LOQ) | 4.4588 µg/mL[5] | To be determined |
| System Suitability | Tailing Factor \leq 2.0, Theoretical Plates > 2000 | As per USP <621> |

Workflow and Diagrams

The overall workflow for the HPLC method development and validation for **Ergonovine Maleate** quantification is depicted in the following diagram.



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Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, and precise for the quantification of **Ergonovine Maleate** in pharmaceutical dosage forms. This method can be effectively used for routine quality control analysis and stability studies. Proper validation in the user's laboratory is recommended before implementation for routine use.

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